molecular formula C9H8ClNO3 B1608736 Methyl 2-(4-chloroanilino)-2-oxoacetate CAS No. 41374-66-7

Methyl 2-(4-chloroanilino)-2-oxoacetate

Cat. No.: B1608736
CAS No.: 41374-66-7
M. Wt: 213.62 g/mol
InChI Key: DVCNIZWLRANNMP-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloroanilino)-2-oxoacetate is an organic compound with the molecular formula C₉H₈ClNO₃, featuring a methyl ester group, a 4-chloro-substituted anilino moiety, and a ketone functionality. This compound is synthesized via methods such as the Bamford–Stevens reaction, followed by silica gel column chromatography, yielding a white solid with a reported 39% yield . The compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive α-ketoester and anilino groups.

Properties

CAS No.

41374-66-7

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-(4-chloroanilino)-2-oxoacetate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12)

InChI Key

DVCNIZWLRANNMP-UHFFFAOYSA-N

SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

COC(=O)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

  • Halogen vs. Alkyl Groups : The chloro substituent in the parent compound (4-Cl) is electron-withdrawing, enhancing electrophilic reactivity at the α-ketoester group. In contrast, ethyl or isopropyl substituents (e.g., ) introduce steric bulk, slowing nucleophilic attacks but increasing lipophilicity (e.g., XLogP3 = 2.5 for ethyl 3-chloro-2-methyl analog ).
  • Nitro and Sulfonamide Groups: The nitro group in ethyl 2-(4-methyl-3-nitroanilino)-2-oxoacetate strongly withdraws electrons, making the anilino nitrogen less basic but more reactive in reduction reactions. The sulfonamide group in adds hydrogen-bonding capacity, improving aqueous solubility (critical for pharmaceuticals).

Ester Group Modifications

  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally increase molecular weight and lipophilicity compared to methyl esters. For instance, replacing methyl with ethyl in the 3-chloro-2-methyl analog raises the molecular weight from 213.62 to 241.67 g/mol .
  • Carboxylic Acid Derivatives : The free acid form () exhibits higher polarity (water solubility ~9 µg/mL for a related compound ), enabling salt formation for bioavailability enhancement.

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